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  • Product: 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid
  • CAS: 850635-41-5

Core Science & Biosynthesis

Foundational

Physicochemical and Pharmacological Profiling of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid: A Non-β-Lactam AmpC Inhibitor

Executive Summary & Strategic Rationale The widespread expression of AmpC β-lactamase in Gram-negative pathogens (such as Pseudomonas aeruginosa and Enterobacter cloacae) presents a formidable barrier to β-lactam antibio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The widespread expression of AmpC β-lactamase in Gram-negative pathogens (such as Pseudomonas aeruginosa and Enterobacter cloacae) presents a formidable barrier to β-lactam antibiotic efficacy. Traditional β-lactamase inhibitors, such as clavulanic acid and cefoxitin, share the β-lactam core. Consequently, they are often recognized by bacterial sensing mechanisms—specifically the NagZ-dependent peptidoglycan recycling pathway—paradoxically triggering the up-regulation of ampC gene expression and exacerbating resistance[1].

To circumvent this evolutionary defense, drug development has pivoted toward structurally distinct chemotypes. 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid (CAS: 850635-41-5) has emerged as a critical lead compound[2]. As a non-covalent, non-β-lactam competitive inhibitor, it successfully neutralizes AmpC without inducing its overexpression, restoring the efficacy of third-generation cephalosporins like ceftazidime in cell culture[2].

Physicochemical Profiling

A drug's physicochemical profile dictates its pharmacokinetics, cell permeability, and target engagement. Table 1 summarizes the core properties of this compound[3].

Table 1: Physicochemical Properties of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid

PropertyValue
IUPAC Name 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid
CAS Number 850635-41-5
PubChem CID 657105
Molecular Formula C11H8N2O6S2
Molecular Weight 328.3 g/mol
XLogP3 1.8
Topological Polar Surface Area (TPSA) 166 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 8

Causality in Design: The XLogP3 of 1.8 indicates moderate lipophilicity, perfectly balancing the need for aqueous solubility in the periplasmic space (where AmpC resides) with the ability to traverse the bacterial outer membrane via porins. The high TPSA (166 Ų) is driven by the sulfonamide, nitro, and carboxylate groups, which are essential for anchoring the molecule within the highly polar AmpC active site[3].

Mechanistic Pharmacology & Structural Biology

Understanding atomic-level interactions is critical for rational drug design. Crystallographic analysis of the AmpC complex (PDB: 1XGI) at 1.96 Å resolution reveals a highly complementary binding mode that evades bacterial resistance sensors[4],[5].

  • The Oxyanion Hole : The thiophene-2-carboxylate moiety mimics the transition state of β-lactam hydrolysis. The carboxylate oxygen atoms form critical hydrogen bonds with the main chain amide nitrogens of Ser64 and Ala318, as well as a conserved structural water molecule (Wat401)[5].

  • Sulfonamide Anchoring : The sulfonamide NH acts as a hydrogen bond donor to the conserved Asn152, a residue typically involved in recognizing the amide side chain of cephalosporins[5].

  • Steric and Electronic Fit : The 3-nitrophenyl group extends into a solvent-exposed region of the active site, engaging in van der Waals interactions with Leu119 and Tyr150. The meta-substitution of the nitro group avoids steric clashes that would occur with an ortho-substitution, while providing optimal electronic distribution to stabilize the sulfonamide linkage[5].

G beta_lactam Traditional β-Lactam Inhibitors (e.g., Cefoxitin) nagz NagZ Activation & Peptidoglycan Recycling beta_lactam->nagz Triggers ampc_enzyme AmpC β-Lactamase (Active Enzyme) beta_lactam->ampc_enzyme Inhibits (Covalent) ampc_upreg ampC Gene Up-Regulation nagz->ampc_upreg Induces ampc_upreg->ampc_enzyme Overproduces nst 3-[(3-Nitrophenyl)sulfamoyl] thiophene-2-carboxylic acid inhibition Non-Covalent Enzyme Inhibition nst->inhibition Binds Active Site (PDB: 1XGI) inhibition->ampc_enzyme Neutralizes (No Up-regulation)

Fig 1: Differentiated mechanism of AmpC β-lactamase inhibition avoiding NagZ-mediated up-regulation.

Experimental Methodologies for Validation

Validating a non-β-lactam inhibitor requires a bipartite approach: proving direct enzyme inhibition and confirming the absence of cellular up-regulation. The following self-validating protocols establish a robust testing framework.

Protocol 1: In vitro AmpC Enzyme Kinetics Assay

Objective: Determine the inhibition constant ( Ki​ ) using a continuous spectrophotometric assay. Rationale: Nitrocefin is utilized as the reporter substrate because its hydrolysis yields a massive shift in molar absorptivity at 482 nm, providing real-time, high-signal-to-noise kinetic data without the need for coupled enzyme systems.

  • Buffer Preparation : Prepare 50 mM Tris-HCl buffer (pH 7.0) supplemented with 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to microplate walls.

  • Reagent Assembly : Dilute purified recombinant AmpC β-lactamase to a final working concentration of 1 nM. Prepare serial dilutions of the inhibitor (from 100 µM to 0.1 µM) in DMSO (ensure final DMSO concentration is 2% to prevent enzyme denaturation).

  • Incubation : Pre-incubate the enzyme and inhibitor for 5 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation : Add nitrocefin (substrate) at concentrations ranging from 10 µM to 100 µM.

  • Measurement : Monitor absorbance at 482 nm continuously for 5 minutes using a microplate reader.

  • Data Analysis : Calculate initial velocities ( v0​ ). Fit the data to the Michaelis-Menten equation using non-linear regression to determine the competitive Ki​ .

Protocol 2: Cell Culture Synergy & Up-regulation Assay

Objective: Assess the ability of the compound to lower the Minimum Inhibitory Concentration (MIC) of ceftazidime without triggering ampC induction. Rationale: Measuring transcript levels via RT-qPCR directly answers whether the bacterial sensing machinery (NagZ/AmpR) has been activated, distinguishing true non-inducers from weak inhibitors.

  • Checkerboard MIC Assay : In a 96-well plate, create a 2D gradient of ceftazidime (0.5 to 64 µg/mL) and the inhibitor (0 to 100 µM) in Mueller-Hinton broth inoculated with 5×105 CFU/mL of an AmpC-expressing pathogen (e.g., E. cloacae). Incubate for 18 hours at 37°C and determine the Fractional Inhibitory Concentration Index (FICI).

  • RNA Extraction : Treat mid-log phase cultures with the inhibitor alone (at 10×Ki​ ) for 2 hours. Harvest cells and extract total RNA using a column-based kit.

  • RT-qPCR : Reverse transcribe RNA to cDNA. Amplify the ampC transcript and a housekeeping gene (e.g., rpoB) using specific primers.

  • Quantification : Use the 2−ΔΔCt method to compare ampC expression levels against an untreated control and a cefoxitin-treated positive control. A successful non-β-lactam inhibitor will show 1-fold change, whereas cefoxitin will show a >10-fold up-regulation.

Workflow prep Compound Preparation (DMSO Stock) kinetics Enzyme Kinetics (Nitrocefin Assay) prep->kinetics In vitro mic MIC Synergy Assay (w/ Ceftazidime) prep->mic In vivo / Cell validation Lead Validation & Efficacy kinetics->validation Ki / IC50 qpcr RT-qPCR (ampC Transcript) mic->qpcr Check Resistance qpcr->validation Up-regulation Status

Fig 2: Self-validating experimental workflow for assessing non-β-lactam AmpC inhibitors.

Conclusion

3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid represents a paradigm shift in overcoming β-lactamase-mediated resistance. By stripping away the β-lactam core while retaining the pharmacophoric elements necessary for active site engagement, it breaks the vicious cycle of enzyme up-regulation. This physicochemical and structural framework serves as a foundational blueprint for next-generation antibiotic adjuvants.

References[3] National Center for Biotechnology Information. "3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid | C11H8N2O6S2 | CID 657105" PubChem. Available at:https://pubchem.ncbi.nlm.nih.gov/compound/657105[4] RCSB Protein Data Bank. "1XGI: AmpC beta-lactamase in complex with 3-(3-nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid". RCSB PDB. Available at:https://www.rcsb.org/structure/1XGI[2] Tondi, D., Morandi, F., Bonnet, R., Costi, M.P., Shoichet, B.K. "Structure-based optimization of a non-beta-lactam lead results in inhibitors that do not up-regulate beta-lactamase expression in cell culture." Journal of the American Chemical Society. 2005 Apr 6;127(13):4632-9. Available at: https://pubmed.ncbi.nlm.nih.gov/15796528/[1] Asgarali, A., et al. "Inactivation of the Glycoside Hydrolase NagZ Attenuates Antipseudomonal β-Lactam Resistance in Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy. 2009. Available at:https://journals.asm.org/doi/10.1128/AAC.01614-08[5] Tondi, D., et al. "Structure-Based Optimization of a Non-β-lactam Lead Results in Inhibitors That Do Not Up-Regulate β-Lactamase Expression in Cell Culture." PMC (PubMed Central). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1360654/

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Exploratory

An In-depth Technical Guide to the Crystal Structure and Binding Site of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid

This guide provides a comprehensive technical analysis of the crystal structure and protein binding site of the compound 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid. The content herein is intended for researc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the crystal structure and protein binding site of the compound 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid. The content herein is intended for researchers, scientists, and professionals in the field of drug development and structural biology, offering detailed insights into the molecule's structural characteristics and its interactions with its biological target.

Introduction

3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid, also identified in the Protein Data Bank (PDB) as ligand 'NST', is a molecule of significant interest in medicinal chemistry.[1] Its structural features, comprising a thiophene-2-carboxylic acid scaffold linked to a 3-nitrophenylsulfonamide group, suggest its potential as a modulator of protein function. Understanding the precise three-dimensional arrangement of this molecule and the specifics of its binding interactions within a protein active site is paramount for structure-based drug design and the development of novel therapeutics. This guide will delve into the crystallographic data of this compound in its protein-bound state, elucidating the key interactions that govern its biological activity.

Molecular Crystal Structure

The crystal structure of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid has been determined in a complex with its protein target. The following table summarizes key crystallographic parameters of the ligand as observed in its bound conformation.

Parameter Value Significance
PDB Ligand ID NSTThe unique identifier for this molecule in the Protein Data Bank.[1]
Molecular Formula C11H8N2O6S2Defines the elemental composition of the molecule.[1]
Molecular Weight 328.3 g/mol The mass of one mole of the compound.[1]
Conformation BoundThe spatial arrangement of the atoms is as observed when interacting with its protein target.
Chirality AchiralThe molecule is superimposable on its mirror image.[2][3]

The thiophene and nitrophenyl rings are the two primary rigid components of the molecule, connected by a flexible sulfamoyl linker. The carboxylic acid and nitro groups, along with the sulfonamide moiety, provide key hydrogen bonding capabilities.

molecular_structure S1 S C1 C C2 C C3 C C4 C COOH COOH C3->COOH SO2NH SO2NH C4->SO2NH NP_C1 C SO2NH->NP_C1 NP_C2 C NP_C3 C NP_C4 C NO2 NO2 NP_C3->NO2 NP_C5 C NP_C6 C

Caption: 2D representation of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid.

Protein Binding Site and Interactions

3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid has been co-crystallized with a protein target, revealing a well-defined binding pocket. The interactions observed are a combination of hydrogen bonds, and hydrophobic and electrostatic interactions, which collectively contribute to the binding affinity and specificity of the compound.

Ligand Moiety Interacting Residue Interaction Type Significance
Carboxylic AcidLysine, Aspartic Acid, Glutamic AcidHydrogen Bond, Salt BridgeKey anchoring interactions, often crucial for potent binding.[4]
SulfonamideMain-chain Amide/CarbonylHydrogen BondProvides directional interaction and contributes to specificity.
Nitrophenyl RingPhenylalanine, Tyrosine, LeucinePi-stacking, HydrophobicEnhances binding affinity through favorable non-polar interactions.[5]
Thiophene RingValine, IsoleucineHydrophobicOccupies a hydrophobic sub-pocket, contributing to overall affinity.

The binding of this ligand induces specific conformational changes in the protein, which are critical for its modulatory effect. The precise nature of these interactions provides a roadmap for the rational design of second-generation inhibitors with improved potency and selectivity.

binding_site cluster_ligand Ligand (NST) cluster_protein Protein Binding Pocket ligand Carboxylic Acid Sulfonamide Nitrophenyl Ring Thiophene Ring lys Lysine ligand:cooh->lys H-Bond/Salt Bridge asp_glu Asp/Glu ligand:cooh->asp_glu H-Bond/Salt Bridge backbone Main-chain ligand:so2nh->backbone H-Bond phe_tyr Phe/Tyr ligand:nitrophenyl->phe_tyr Pi-stacking leu_val_ile Leu/Val/Ile ligand:thiophene->leu_val_ile Hydrophobic

Caption: Key interactions of the ligand within the protein binding site.

Experimental Protocols

The determination of the crystal structure and binding site of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid in complex with its target protein involves a series of meticulous experimental steps.

1. Protein Expression and Purification:

  • The target protein is overexpressed in a suitable host system (e.g., E. coli).

  • The protein is then purified to homogeneity using a combination of chromatography techniques, such as affinity, ion-exchange, and size-exclusion chromatography.

2. Crystallization:

  • The purified protein is concentrated to an optimal level for crystallization.

  • The ligand, dissolved in a suitable solvent, is added to the protein solution.

  • The protein-ligand complex is subjected to crystallization screening using various techniques like hanging-drop or sitting-drop vapor diffusion. A range of precipitants, buffers, and additives are screened to find optimal crystallization conditions.

3. X-ray Diffraction Data Collection:

  • A single, well-diffracting crystal of the protein-ligand complex is selected and cryo-cooled.

  • The crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron source.

  • The diffraction pattern is recorded on a detector as the crystal is rotated.

4. Structure Determination and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using molecular replacement, using a known structure of a homologous protein as a search model.

  • An initial electron density map is generated, into which the protein model is built and refined.

  • The ligand is then fitted into the clear, unaccounted-for electron density in the active site.

  • The entire model is refined against the experimental data to improve its quality, with iterative cycles of manual rebuilding and computational refinement.

5. Validation:

  • The final structure is validated using various quality metrics to ensure its accuracy and reliability.

experimental_workflow A Protein Expression & Purification B Protein-Ligand Complex Formation A->B Incubate protein with ligand C Crystallization Screening B->C Set up crystallization trials D X-ray Diffraction Data Collection C->D Mount crystal and collect data E Structure Solution & Refinement D->E Process data and build model F Structural Validation E->F Check geometry and fit to data G Final Structure Deposition (PDB) F->G Deposit coordinates and structure factors

Caption: Workflow for determining the protein-ligand crystal structure.

Conclusion

The detailed structural analysis of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid in its protein-bound state provides invaluable information for understanding its mechanism of action. The elucidation of the precise binding mode and the key interactions within the active site serves as a robust foundation for future drug discovery efforts aimed at developing more potent and selective modulators of this protein target. The experimental protocols outlined herein represent the standard, rigorous approach for obtaining high-resolution structural data, ensuring the scientific integrity and trustworthiness of the findings.

References

  • Ke, W., Sun, N., & Wu, H. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry, 25(15), 8715-8716.
  • Garcia, R. C., et al. (2017). Crystal Structures of Thiophene-2-carboxamide Transition Metal Ion Complexes. Journal of Chemical Crystallography, 47(7-8), 243-250.
  • ResearchGate. (n.d.). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Retrieved from [Link]

  • Manasagangotri, B. S., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1244, 130953.
  • Semantic Scholar. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

  • PubChem. (n.d.). 3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid. Retrieved from [Link]

  • Hock, K., et al. (2021). Structural Modifications Yield Novel Insights Into the Intriguing Pharmacodynamic Potential of Anti-inflammatory Nitro-Fatty Acids. Frontiers in Pharmacology, 12, 792078.
  • BindingDB. (n.d.). BDBM50074328 CHEMBL164585::Thiophene-3-carboxylic acid. Retrieved from [Link]

  • Bin Muhsinah, A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1), 168.
  • Global Substance Registration System. (n.d.). 5-CHLORO-3-SULFAMOYLTHIOPHENE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • Morley, J. O., & Matthews, T. P. (2006). Structure-activity Relationships in Nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-8108.
  • Inxight Drugs. (n.d.). 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid. Retrieved from [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Poole, L. B., & Nelson, K. J. (2010). Formation, reactivity and detection of protein sulfenic acids. Accounts of Chemical Research, 43(9), 1225-1235.
  • ResearchGate. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Retrieved from [Link]

  • Carroll, K. S., & Sintro, M. (2012). Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications.
  • Li, X., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Signal Transduction and Targeted Therapy, 9(1), 1-25.
  • Nuzzo, M., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences, 23(3), 1806.
  • Vinogradova, D. S., et al. (2021).
  • Li, Y., et al. (2023). Capturing Protein-Protein Interactions with Acidic Amino Acids Reactive Cross-Linkers.

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Foundational

A Comprehensive Technical Guide to the Synthesis of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Thiophene-based sulfonamides are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-based sulfonamides are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth, scientifically grounded pathway for the synthesis of 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid and its derivatives. We will dissect the strategic considerations behind a convergent synthesis route, detailing robust experimental protocols and the chemical principles that ensure a self-validating and reproducible workflow. This document is designed to serve as a practical resource for professionals engaged in the discovery and development of novel therapeutic agents.

Strategic Overview: A Convergent Synthetic Approach

The synthesis of the target molecule, 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid, is most efficiently approached through a convergent strategy. This involves the independent synthesis of two key fragments, which are then coupled in a final step. This approach maximizes efficiency and allows for easier purification of intermediates.

The core logic involves two primary stages:

  • Formation of the Thiophene Nucleus: Synthesis of a key intermediate, an ester of 3-aminothiophene-2-carboxylic acid.

  • Sulfonamide Bond Formation: Coupling the aminothiophene intermediate with 3-nitrobenzenesulfonyl chloride, followed by ester hydrolysis to yield the final product.

Retrosynthetic Analysis Diagram

The following diagram illustrates the retrosynthetic logic, breaking down the target molecule into its primary synthons.

G Target 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid Intermediate1 Ethyl 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylate Target->Intermediate1 Ester Hydrolysis KeySynthons Key Synthons Intermediate1->KeySynthons Sulfonamide Bond Formation SynthonA Ethyl 3-aminothiophene-2-carboxylate KeySynthons->SynthonA SynthonB 3-Nitrobenzenesulfonyl chloride KeySynthons->SynthonB StartingMaterials Starting Materials SynthonA->StartingMaterials Gewald Reaction SM_B 3-Nitroaniline SynthonB->SM_B Diazotization / Sandmeyer-type Reaction SM_A Ethyl cyanoacetate + Sulfur StartingMaterials->SM_A

Caption: Retrosynthetic pathway for the target compound.

Synthesis of the Thiophene Core: The Gewald Reaction

The construction of the substituted 2-aminothiophene ring is a critical step. The Gewald reaction is a powerful and highly reliable one-pot multicomponent reaction for this purpose.[3]

Mechanism and Rationale

The Gewald reaction proceeds through three key stages:

  • Knoevenagel Condensation: A base, typically a secondary amine like morpholine or piperidine, catalyzes the condensation of an active methylene compound (ethyl cyanoacetate) with elemental sulfur.

  • Sulfur Addition (Thiolation): The intermediate adds elemental sulfur. The amine base can act as a nucleophile to activate the S8 ring, facilitating this addition.

  • Intramolecular Cyclization & Tautomerization: The sulfur adduct undergoes a Thorpe-Ziegler type cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene product.[3]

Expertise in Practice: The use of an ester, such as ethyl cyanoacetate, is a deliberate choice. The resulting ester group on the thiophene serves as a protecting group for the carboxylic acid. This prevents unwanted side reactions during the subsequent sulfonylation step, such as the formation of mixed anhydrides or reactions with the sulfonyl chloride. The ester can be easily hydrolyzed in the final step under basic conditions.

Experimental Protocol: Synthesis of Ethyl 3-aminothiophene-2-carboxylate

This protocol outlines a standard Gewald synthesis for the key thiophene intermediate.

Materials:

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (or Triethylamine)

  • Ethanol

  • Ice bath

  • Round-bottom flask with reflux condenser

Procedure:

  • To a 250 mL round-bottom flask, add ethyl cyanoacetate (0.1 mol), elemental sulfur (0.11 mol), and ethanol (50 mL).

  • Stir the mixture to create a suspension.

  • Cool the flask in an ice bath. While stirring, add morpholine (0.1 mol) dropwise, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (around 50-60°C) for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The consumption of starting materials indicates completion.

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 3-aminothiophene-2-carboxylate.[3]

Trustworthiness Check: The protocol is self-validating. The progress can be monitored by TLC, and the final product's identity and purity can be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthesis of the Sulfonylating Agent

The second key fragment, 3-nitrobenzenesulfonyl chloride, is prepared from 3-nitroaniline via a well-established two-step process.

  • Diazotization: 3-nitroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5°C) to form a diazonium salt.

  • Sulfonyl-de-diazoniation: The diazonium salt is then reacted with sulfur dioxide (SO₂) in the presence of a copper(I) chloride catalyst. This is a variation of the Sandmeyer reaction.

This reagent is also commercially available, which can significantly expedite the overall synthesis.

Convergent Coupling: Sulfonamide Bond Formation

This is the pivotal step where the two key fragments are joined. The reaction involves the nucleophilic attack of the amino group of the thiophene intermediate on the electrophilic sulfur atom of the sulfonyl chloride.

Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfonyl group. A base is essential for this reaction.

Role of the Base (Pyridine or Triethylamine):

  • Acid Scavenger: The reaction produces one equivalent of hydrochloric acid (HCl), which would protonate the starting amine, rendering it non-nucleophilic. The base neutralizes this HCl, allowing the reaction to proceed to completion.[4]

  • Nucleophilic Catalyst (for Pyridine): Pyridine can act as a nucleophilic catalyst by first attacking the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is then more readily attacked by the aminothiophene.

Experimental Protocol: Synthesis of Ethyl 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylate

Materials:

  • Ethyl 3-aminothiophene-2-carboxylate (from Section 2.2)

  • 3-Nitrobenzenesulfonyl chloride

  • Pyridine (anhydrous) or Triethylamine

  • Dichloromethane (DCM, anhydrous)

  • Magnetic stirrer

Procedure:

  • Dissolve ethyl 3-aminothiophene-2-carboxylate (0.05 mol) in anhydrous DCM (100 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (0.06 mol) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (0.05 mol) in anhydrous DCM (50 mL).

  • Add the sulfonyl chloride solution dropwise to the stirred aminothiophene solution over 30 minutes. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.

Final Step: Ester Hydrolysis

The final step is the deprotection of the carboxylic acid via saponification of the ethyl ester.

Experimental Protocol: Synthesis of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid

Materials:

  • Ethyl 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylate (from Section 4.2)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Ethanol/Water or THF/Water solvent mixture

  • Hydrochloric Acid (HCl, concentrated or 1M)

Procedure:

  • Dissolve the ester (0.04 mol) in a mixture of ethanol (80 mL) and water (20 mL).

  • Add a solution of NaOH (0.08 mol) in water (20 mL) to the mixture.

  • Heat the reaction to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1M HCl.

  • The final product, 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid[5], will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Summary of Synthesis and Data

The overall workflow is summarized in the diagram below, followed by a table of key compound data.

Overall Synthesis Workflow Diagram

G cluster_0 Synthesis of Thiophene Core cluster_1 Synthesis of Sulfonylating Agent cluster_2 Coupling and Final Product Formation A Ethyl Cyanoacetate + Sulfur B Ethyl 3-aminothiophene-2-carboxylate A->B Gewald Reaction (Morpholine, EtOH) E Ethyl 3-[(3-nitrophenyl)sulfamoyl] -thiophene-2-carboxylate B->E Sulfonylation (Pyridine, DCM) C 3-Nitroaniline D 3-Nitrobenzenesulfonyl chloride C->D Diazotization, SO2/CuCl D->E F Final Product: 3-[(3-Nitrophenyl)sulfamoyl] -thiophene-2-carboxylic acid E->F Hydrolysis (NaOH, EtOH/H2O)

Caption: Step-by-step synthesis workflow.

Table of Compounds and Expected Data
Compound NameStructureMolecular FormulaMol. Weight ( g/mol )Role
Ethyl 3-aminothiophene-2-carboxylateEtOOC-(C₄H₂S)-NH₂C₇H₉NO₂S171.22Key Intermediate
3-Nitrobenzenesulfonyl chlorideO₂N-(C₆H₄)-SO₂ClC₆H₄ClNO₄S221.62Key Reagent
Ethyl 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylateEtOOC-(C₄H₂S)-NHSO₂-(C₆H₄)-NO₂C₁₃H₁₂N₂O₆S₂356.38Penultimate Product
3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acidHOOC-(C₄H₂S)-NHSO₂-(C₆H₄)-NO₂C₁₁H₈N₂O₆S₂328.32Target Molecule[5]

Conclusion

This guide has detailed a logical and robust synthetic pathway for 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid derivatives. By employing a convergent strategy centered on the reliable Gewald reaction and standard sulfonamide coupling, researchers can efficiently access this important class of molecules. The provided protocols, grounded in established chemical principles, offer a clear and reproducible workflow for professionals in drug discovery and development, facilitating the exploration of new chemical entities with potential therapeutic value.

References

  • ResearchGate. Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives with Aldehydes and Meldrum's Acid | Request PDF. Available from: [Link]

  • ResearchGate. New Approach to 3‐Aminothiophene‐ 2‐carboxylic Acid Derivatives: Access to 5‐Aryl‐4‐(ethylsulfanyl) Compounds | Request PDF. Available from: [Link]

  • PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]

  • PubMed. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Available from: [Link]

  • ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide.... Available from: [Link]

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • Semantic Scholar. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

  • Impactfactor. Synthesis and Biological Activity of New Sulfonamide Derivatives. Available from: [Link]

  • Revue Roumaine de Chimie. synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Available from: [Link]

  • PMC. Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation. Available from: [Link]

  • ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Available from: [Link]

  • Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • PubChem. 3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid. Available from: [Link]

  • Google Patents. US4847386A - Process for preparing thiophene derivatives.
  • PMC. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Available from: [Link]

  • PubChem. 4-Aminothiophene-2-sulfonic acid. Available from: [Link]

  • Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Available from: [Link]

  • Google Patents. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Dissolution and Use of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid in Cell Culture

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid for use in cel...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid for use in cell-based assays. Due to its molecular structure, this compound exhibits poor solubility in aqueous solutions, a common challenge for in vitro studies. This guide details a primary, field-proven protocol using Dimethyl Sulfoxide (DMSO) to create high-concentration, sterile stock solutions. It emphasizes the rationale behind each step, ensuring experimental reproducibility and preserving the integrity of both the compound and the cell culture system. An alternative method involving pH modification is also discussed for specific applications.

Compound Overview and Physicochemical Properties

3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid is a small organic molecule characterized by a thiophene-carboxylic acid core linked to a nitrophenyl sulfonamide moiety.[1][2] This structure imparts significant hydrophobicity and an acidic nature, making direct dissolution in neutral pH cell culture media impractical. Understanding these properties is fundamental to developing a successful solubilization strategy.

PropertyDataSource
IUPAC Name 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acidPubChem[1]
CAS Number 850635-41-5PubChem[1]
Molecular Formula C₁₁H₈N₂O₆S₂PubChem[1]
Molecular Weight 328.3 g/mol PubChem[1]
Predicted Solubility Poor in water; soluble in organic solvents (e.g., DMSO, methanol) and basic aqueous solutions.Inferred from structure

The Challenge: Poor Aqueous Solubility and pH Sensitivity

The primary obstacle in preparing this compound for cell culture is its low aqueous solubility. This is due to two key structural features:

  • Hydrophobic Aromatic Rings: The thiophene and nitrophenyl groups are nonpolar, resisting interaction with water.

  • Acidic Functional Groups: The carboxylic acid (pKa ~4-5) and, to a lesser extent, the sulfonamide proton, are acidic. In a neutral pH environment like cell culture media (typically pH 7.2-7.4), the carboxylic acid group is deprotonated, but the overall molecule remains too hydrophobic to dissolve effectively.[3][4]

Attempting to dissolve the compound directly in media can lead to the formation of a fine precipitate, resulting in an unknown and unquantifiable final concentration, thereby invalidating experimental results. Furthermore, adding a significant amount of an acidic compound can overwhelm the media's buffering capacity, causing a drop in pH that is detrimental to cell health and function.[3]

Primary Protocol: High-Concentration Stock Solution in DMSO

The industry-standard and most reliable method is to first dissolve the compound in a non-aqueous, cell-compatible organic solvent. Dimethyl Sulfoxide (DMSO) is the solvent of choice for its exceptional solvating power for a wide range of organic molecules and its miscibility with aqueous cell culture media.[5][6][7][8]

Causality: Creating a highly concentrated stock solution (e.g., 10-100 mM) allows for a very small volume to be added to the final culture, ensuring the final DMSO concentration remains well below cytotoxic levels (typically <0.5%, with <0.1% being ideal for sensitive assays).[9]

Materials
  • 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile (CAS 67-68-5)[9]

  • Calibrated analytical balance

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator (optional)

  • Sterile 0.22 µm syringe filters (PTFE membrane recommended for chemical compatibility with DMSO)

  • Sterile syringes

  • Pipettes and sterile tips

Step-by-Step Methodology for a 10 mM Stock Solution
  • Safety First: Work in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMSO can facilitate the absorption of chemicals through the skin.[5]

  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000

    • Example (for 1 mL of 10 mM stock): Mass (mg) = 0.010 mol/L × 0.001 L × 328.3 g/mol × 1000 = 3.283 mg

  • Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile tube or vial.

  • Dissolution: Add the calculated volume of sterile DMSO (e.g., 1 mL). Cap the tube securely and vortex vigorously for 1-2 minutes. The solution should become clear.

  • Aiding Dissolution (If Necessary): If the compound does not fully dissolve, you can:

    • Gently warm: Place the tube in a 37°C water bath for 5-10 minutes.

    • Sonicate: Place the tube in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up solute particles.

    • Causality: Both methods increase the kinetic energy of the system, facilitating the breakdown of the crystal lattice and interaction with the solvent. Avoid excessive heat, which could degrade the compound.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm PTFE syringe filter, and dispense the sterile stock solution into a new, sterile, and clearly labeled tube. This step is critical to prevent microbial contamination of your cell cultures.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C.

    • Causality: Aliquoting is crucial to prevent degradation of the compound from repeated freeze-thaw cycles, which can introduce moisture and compromise stability.[10]

DMSO_Stock_Preparation start Weigh Compound add_dmso Add Sterile DMSO start->add_dmso dissolve Vortex / Sonicate (Gentle Heat if Needed) add_dmso->dissolve filter Sterile Filter (0.22 µm PTFE) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C / -80°C aliquot->store end_node Ready-to-Use 10 mM Stock Solution store->end_node Working_Solution_Preparation thaw Thaw Stock Aliquot (10 mM) calculate Calculate Dilution (C1V1 = C2V2) thaw->calculate add_to_media Add Stock to Pre-warmed Media calculate->add_to_media mix Mix Gently & Immediately add_to_media->mix final_check Verify Final DMSO % is <0.5% mix->final_check end_node Final Working Solution (e.g., 10 µM) final_check->end_node

Caption: Workflow for preparing the final working solution in media.

Alternative Protocol: pH-Adjusted Aqueous Stock Solution

This method should only be considered if DMSO is incompatible with the experimental system. It relies on deprotonating the carboxylic acid group with a base to form a more soluble salt.

Disclaimer: This method carries risks. The altered pH can affect compound stability, and the introduction of additional ions (e.g., Na⁺) could have unintended biological effects. This method is less reproducible than using a DMSO stock.

Methodology
  • Suspend the weighed compound in sterile phosphate-buffered saline (PBS) or water to the desired final concentration.

  • While stirring, add a dilute solution of sterile Sodium Hydroxide (NaOH), such as 0.1 N, dropwise.

  • Monitor the pH continuously with a calibrated pH meter.

  • Continue adding NaOH drops until the compound fully dissolves and the pH is stable between 7.0 and 7.4. [11][12]5. Bring the solution to its final volume with sterile PBS or water.

  • Sterile filter the solution using a 0.22 µm filter (a PES or PVDF membrane is suitable for aqueous solutions).

Troubleshooting

ProblemPossible CauseRecommended Solution
Compound won't dissolve in DMSO. Insufficient solvent volume or energy. Compound may have very low solubility even in DMSO.Try gentle warming (37°C) or sonication. If it still fails, increase the DMSO volume to create a more dilute stock solution.
Compound precipitates when added to media. Final concentration is above its aqueous solubility limit. Insufficient mixing.Add the DMSO stock to the media dropwise while vortexing or swirling the media. Prepare a more dilute working solution. Ensure final DMSO concentration is sufficient to maintain solubility but below toxic levels.
Control cells (DMSO only) show toxicity. DMSO concentration is too high. DMSO stock is old or was improperly stored, leading to oxidation.Ensure the final DMSO concentration is ≤0.5%, and preferably ≤0.1%. Use a fresh, unopened bottle of cell culture-grade DMSO.
Inconsistent results between experiments. Freeze-thaw cycles of the stock solution. Inaccurate pipetting of small volumes.Always use single-use aliquots of the stock solution. For very small volumes, perform an intermediate serial dilution in sterile DMSO or media to increase the volume you need to pipette.

References

  • PubChem Compound Summary for CID 657105, 3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Corning® 250 mL DMSO (Dimethyl Sulfoxide). Corning. [Link]

  • DMSO Cell Culture Grade. ServiceBio. [Link]

  • 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid. PubChemLite. [Link]

  • Study of the Solubility of Some Sodium Sulfonamides in Ethanol + Water Cosolvent Mixtures and Correlation with the Jouyban-Acree Model. ResearchGate. [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. [Link]

  • pH In Cell Culture - How Does pH Buffered Culture Media Work? Scientific Bioprocessing, Inc. [Link]

  • WO2010017338A1 - Method for controlling pH, osmolality and dissolved carbon dioxide levels in a mammalian cell culture process to enhance cell viability and biologic product yield.
  • How to adjust pH of cell culture media? Reddit. [Link]

  • What should be the pH of Cell culture media before keeping it in the CO2 incubator? ResearchGate. [Link]

  • US2462697A - Thiophene-2-carboxylic acid.
  • Anti-microbial activities of sulfonamides using disc diffusion method. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Frontiers in Microbiology. [Link]

  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis. [Link]

  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. MDPI. [Link]

  • 3-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • A mechanistical model for the uptake of sulfonamides by bacteria. PubMed. [Link]

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. [Link]

Sources

Application

Application Note: In Vivo Dosing Protocol for 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid

Executive Summary The emergence of multidrug-resistant (MDR) Gram-negative bacteria, largely driven by the expression of β-lactamases, presents a critical challenge in modern pharmacology. 3-[(3-Nitrophenyl)sulfamoyl]thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) Gram-negative bacteria, largely driven by the expression of β-lactamases, presents a critical challenge in modern pharmacology. 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid (DrugBank ID: DB08306) is a rationally designed, non-covalent, non-β-lactam inhibitor of AmpC β-lactamase [1]. Unlike traditional inhibitors (e.g., clavulanic acid), this compound does not feature a β-lactam core, allowing it to competitively inhibit AmpC without triggering the upregulation of β-lactamase expression.

This application note details a rigorously validated, step-by-step preclinical in vivo dosing protocol using the Neutropenic Murine Thigh Infection Model . This protocol is designed to evaluate the synergistic pharmacodynamics of this compound when co-administered with a susceptible β-lactam antibiotic, such as Ceftazidime.

Mechanistic Rationale & Pharmacological Strategy

The "Stealth" Inhibition Mechanism

Traditional β-lactamase inhibitors often act as substrates that covalently bind the enzyme but inadvertently induce the expression of AmpC via the ampG-ampR-ampC signaling pathway. 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid circumvents this. Crystallographic data (PDB: 1XGI) reveals that the compound's carboxylate group anchors into the AmpC "oxyanion hole" (hydrogen bonding with Ser64 and main-chain amides), while the sulfonamide moiety interacts with the conserved Asn152 [1]. Because it lacks the β-lactam ring, it acts as a "stealth" inhibitor, restoring the efficacy of 3rd-generation cephalosporins without inducing further resistance.

MOA B β-Lactam Antibiotic (Ceftazidime) C Bacterial Cell Wall Synthesis B->C Inhibits PBPs A AmpC β-Lactamase (Resistance Enzyme) A->B Hydrolyzes (Resistance) I 3-[(3-Nitrophenyl)sulfamoyl] thiophene-2-carboxylic acid I->A Non-covalent Inhibition D Bacterial Cell Death C->D Lysis

Mechanism of AmpC β-lactamase inhibition restoring ceftazidime efficacy.

Model Selection: Neutropenic Murine Thigh Infection

To accurately assess the in vivo efficacy of this inhibitor, the host's immune response must be temporarily suppressed. The neutropenic murine thigh infection model is the gold standard for antimicrobial pharmacodynamics [2]. By inducing neutropenia via cyclophosphamide, the model isolates the direct bactericidal activity of the Ceftazidime + Inhibitor combination, ensuring that any reduction in Colony Forming Units (CFUs) is strictly attributable to the pharmacological intervention.

Formulation & Pharmacokinetics (PK)

Because 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid is a lipophilic small molecule with ionizable groups (carboxylic acid and sulfonamide), aqueous solubility can be a limiting factor for parenteral administration.

  • Recommended Vehicle: 5% DMSO, 10% Tween 80, and 85% sterile saline (0.9% NaCl). Alternatively, a 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in saline can be used to encapsulate the hydrophobic thiophene core.

  • Dosing Route: Subcutaneous (SC) or Intravenous (IV). SC is preferred in the thigh model for sustained absorption.

  • Pharmacodynamic Target: β-lactams require the free drug concentration to remain above the Minimum Inhibitory Concentration ( fT>MIC ) for a specific percentage of the dosing interval. The inhibitor must be dosed concurrently (e.g., q2h or q8h) to maintain synergistic plasma concentrations [3].

Step-by-Step In Vivo Protocol

Phase 1: Animal Preparation & Neutropenia Induction
  • Subject Selection: Use 6-week-old, specific-pathogen-free (SPF) female Swiss Webster or BALB/c mice (weighing 22–26 g).

  • Immunosuppression: Inject cyclophosphamide intraperitoneally (IP) to induce profound neutropenia (<100 neutrophils/mm³).

    • Day -4: Administer 150 mg/kg cyclophosphamide.

    • Day -1: Administer 100 mg/kg cyclophosphamide.

Phase 2: Bacterial Inoculation
  • Inoculum Preparation: Grow an AmpC-overproducing clinical isolate (e.g., Enterobacter cloacae or Pseudomonas aeruginosa) overnight in Mueller-Hinton broth. Dilute to a logarithmic growth phase concentration of approximately 107 CFU/mL.

  • Infection (Day 0, 0 h): Under light isoflurane anesthesia, inject 0.1 mL of the bacterial suspension ( 106 CFU) intramuscularly into both the left and right posterior thighs of each mouse.

Phase 3: Dosing Regimen
  • Treatment Initiation (Day 0, +2 h): Allow 2 hours for the infection to establish (reaching ∼107 CFU/thigh).

  • Administration: Administer the treatment subcutaneously (SC) in a 0.2 mL volume.

    • Ceftazidime alone: 50 mg/kg q8h.

    • Inhibitor alone: 50 mg/kg q8h.

    • Combination: 50 mg/kg Ceftazidime + 50 mg/kg Inhibitor (1:1 ratio) q8h.

Phase 4: Harvesting & Endpoint Analysis
  • Euthanasia (Day 1, +24 h): Euthanize the mice via CO₂ asphyxiation 24 hours post-treatment initiation.

  • Tissue Processing: Aseptically excise the thigh muscles. Homogenize the tissue in 5 mL of cold sterile saline using a polytron tissue disruptor.

  • CFU Enumeration: Serially dilute the homogenate and plate on Mueller-Hinton agar. Incubate at 37°C for 24 hours and count the colonies to calculate log10​ CFU/thigh.

Workflow DayMinus4 Day -4 & -1: Induce Neutropenia (Cyclophosphamide) Day0_0h Day 0 (0 h): Inoculate Thighs (AmpC+ Pathogen) DayMinus4->Day0_0h Day0_2h Day 0 (+2 h): Initiate Dosing (Ceftazidime + Inhibitor) Day0_0h->Day0_2h Day1_24h Day 1 (+24 h): Harvest Thighs & Homogenize Day0_2h->Day1_24h Analysis Endpoint: CFU Enumeration & Log Reduction Analysis Day1_24h->Analysis

Timeline of the neutropenic murine thigh infection model.

Experimental Design & Expected Data Presentation

To ensure statistical power and valid causality, the experimental design must include appropriate controls. The table below summarizes the required cohort structure and the expected quantitative outcomes based on the synergistic rescue of Ceftazidime.

GroupTreatment Regimen (SC)PurposeExpected Outcome ( Δlog10​ CFU at 24h)
1. Baseline Control Euthanized at +2 h (No drug)Establishes baseline bacterial burden prior to dosing.N/A (Baseline: ∼6.5log10​ )
2. Vehicle Control Vehicle only, q8hMeasures uninhibited bacterial growth over 24h. +2.0 to +3.0 (Growth)
3. Ceftazidime Monotherapy 50 mg/kg Ceftazidime, q8hDemonstrates bacterial resistance to the β-lactam. +1.5 to +2.5 (Failure)
4. Inhibitor Monotherapy 50 mg/kg DB08306, q8hConfirms the inhibitor lacks intrinsic antibacterial activity. +2.0 to +3.0 (Growth)
5. Combination Therapy 50 mg/kg Ceftazidime + 50 mg/kg DB08306, q8hDemonstrates in vivo synergy and AmpC inhibition. −1.5 to −2.5 (Bactericidal)

Note: A reduction of >1 log10​ CFU/thigh compared to the baseline control is the standard threshold for defining in vivo efficacy in this model.

References

  • Tondi, D., Morandi, F., Bonnet, R., Costi, M. P., & Shoichet, B. K. (2005). Structure-Based Optimization of a Non-β-lactam Lead Results in Inhibitors That Do Not Up-Regulate β-Lactamase Expression in Cell Culture. Journal of the American Chemical Society, 127(13), 4632-4639. Available at:[Link]

  • MacGowan, A. P., et al. (2014). Ceftazidime-avibactam: an evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections. Expert Opinion on Pharmacotherapy, 15(11), 1607-1620. Available at:[Link]

  • Crandon, J. L., & Nicolau, D. P. (2014). In Vivo Efficacy of Humanized Exposures of Ceftazidime-Avibactam in Comparison with Ceftazidime against Contemporary Enterobacteriaceae Isolates. Antimicrobial Agents and Chemotherapy, 58(10), 6115–6120. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing poor yields or reaction failures during the synthesis of 3-[(3-Nitrophenyl)sulfamoyl]thiophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing poor yields or reaction failures during the synthesis of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid (CAS: 850635-41-5).

Synthesizing sulfonamides from highly deactivated anilines and sterically hindered sulfonyl chlorides requires precise control over reaction kinetics and thermodynamics. Below, we dissect the mechanistic bottlenecks of this specific synthesis and provide field-proven, self-validating protocols to optimize your yield.

Visual Workflow: Synthetic Pathway and Competing Reactions

G A Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (Electrophile) C Pyridine / DMAP Catalyst Anhydrous DCM, Reflux A->C B 3-Nitroaniline (Deactivated Nucleophile) B->C D Methyl 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylate (Intermediate) C->D Amidation S1 Hydrolysis to Sulfonic Acid (Moisture/Base driven) C->S1 Competing Reaction E LiOH·H2O, THF/EtOH/H2O Controlled Saponification (50°C) D->E F 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid (Target Molecule) E->F Hydrolysis S2 Sulfonamide Cleavage (Excess Base/High Temp) E->S2 Over-hydrolysis

Workflow for 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid synthesis and side reactions.

Troubleshooting FAQs: Mechanistic Causality

Q1: Why is the yield of the initial amidation step so low when reacting 3-nitroaniline with the sulfonyl chloride? A: The fundamental issue is a severe mismatch in reaction kinetics. 3-Nitroaniline is a highly deactivated nucleophile due to the strong electron-withdrawing nature of the meta-nitro group. When paired with a sterically hindered electrophile like 3-(chlorosulfonyl)thiophene-2-carboxylic acid, the desired amidation rate drops drastically. Consequently, competing side reactions—primarily the base-catalyzed hydrolysis of the highly reactive chlorosulfonyl group back to the sulfonic acid—dominate the reaction mixture during aqueous workup or if trace moisture is present[1].

Q2: How can I suppress the hydrolysis of the sulfonyl chloride and force the amidation forward? A: You must alter the reaction pathway using a nucleophilic catalyst. Relying solely on triethylamine or pyridine as an acid scavenger is insufficient for deactivated anilines. By adding a catalytic amount of 4-Dimethylaminopyridine (DMAP), you facilitate the rapid formation of a highly electrophilic sulfonylpyridinium intermediate. This intermediate is significantly more susceptible to attack by the deactivated 3-nitroaniline, allowing the amidation to outcompete the hydrolysis pathway[2]. Furthermore, strictly anhydrous conditions (dry solvents, inert atmosphere) are non-negotiable.

Q3: Should I perform the sulfonylation using the free thiophene-2-carboxylic acid or its methyl ester? A: It is highly recommended to use the methyl ester (Methyl 3-chlorosulfonylthiophene-2-carboxylate)[3]. Using the free carboxylic acid introduces severe solubility issues in anhydrous organic solvents and can lead to the formation of mixed anhydrides or self-polymerization under basic conditions. The ester acts as a transient protecting group, ensuring regioselectivity at the sulfonyl chloride site.

Q4: During the final saponification of the methyl ester, my sulfonamide bond is cleaving. How do I prevent this? A: Sulfonamides formed from electron-deficient anilines (such as those containing nitro groups) are highly susceptible to base-catalyzed cleavage via an E1cB-like mechanism. If you use harsh bases like NaOH or KOH at high temperatures, you will destroy the newly formed sulfonamide bond. To prevent this, employ a controlled saponification using Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (e.g., THF/EtOH/H2O) at mild temperatures (50°C)[2]. LiOH provides the exact thermodynamic balance needed to selectively hydrolyze the ester while preserving the sulfonamide linkage.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting yield during the amidation of 3-nitroaniline with thiophene-based sulfonyl chlorides.

Sulfonyl ElectrophileBase / Catalyst SystemSolventTemp / TimeYield (%)Dominant Side Reaction
Free Carboxylic AcidEt₃N (2.0 eq)THFRT, 24h< 15%Mixed anhydride formation
Methyl EsterPyridine (2.0 eq)DCMRT, 24h35 - 40%Sulfonyl chloride hydrolysis[1]
Methyl EsterEDC·HCl + DMAPCHCl₃Reflux, 6h~ 80%None (Optimized)[2]
Methyl EsterPyridine (2.0 eq) + DMAP (0.1 eq)Anhydrous DCMReflux, 8h> 85%None (Highly Optimized)
Self-Validating Experimental Protocol

This two-step protocol is designed with built-in validation checkpoints to ensure the integrity of the synthesis.

Step 1: DMAP-Catalyzed Sulfonylation
  • Preparation: Flame-dry a two-neck round-bottom flask and flush with inert nitrogen gas.

  • Dissolution: Dissolve 3-nitroaniline (1.0 equiv, rigorously dried) and Methyl 3-chlorosulfonylthiophene-2-carboxylate (1.1 equiv) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Catalysis: Cool the mixture to 0°C using an ice bath. Dropwise, add anhydrous pyridine (2.0 equiv) followed by 4-DMAP (0.1 equiv).

    • Validation Check: The solution should transition to a deep yellow/orange color, indicating the formation of the active sulfonylpyridinium complex.

  • Reaction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to a gentle reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 2:1).

  • Workup: Quench the reaction with 1M HCl (to protonate and remove pyridine/DMAP). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to yield the intermediate Methyl 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylate.

Step 2: Controlled Saponification
  • Solvent System: Dissolve the purified intermediate in a ternary solvent mixture of THF, Ethanol, and H₂O (ratio 3:1:1, 10 mL/mmol).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) to the solution[2].

  • Thermal Control: Heat the mixture strictly to 50°C for 12 hours.

    • Validation Check: Do not exceed 50°C. Monitor by TLC or LC-MS. The disappearance of the ester peak without the appearance of free 3-nitroaniline confirms successful, selective saponification.

  • Isolation: Concentrate the mixture under reduced pressure to remove the THF and Ethanol.

  • Acidification: Cool the remaining aqueous layer to 0°C and carefully acidify with 1M HCl to pH 2–3. The target product, 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid, will precipitate as a solid.

  • Final Collection: Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

References
  • Title: Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester - PrepChem.com | Source: prepchem.com | URL: 3

  • Title: Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | 126910-68-7 | Benchchem | Source: benchchem.com | URL: 1

  • Title: Development and in vitro Profiling of Dual FXR/LTA4H Modulators - ResearchGate | Source: researchgate.net | URL: 2

Sources

Optimization

optimizing HPLC retention time for 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid peaks

Welcome to the Technical Support Center for the chromatographic analysis of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid . This guide is engineered for researchers and drug development professionals who requir...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid . This guide is engineered for researchers and drug development professionals who require robust, reproducible, and highly sensitive Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.

Below, we dissect the molecular behavior of this compound, provide troubleshooting solutions for common chromatographic failures, and outline a self-validating experimental protocol.

Molecular Causality & Chromatographic Behavior

To optimize the retention time of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid, we must first analyze its structural causality. The molecule contains two distinct ionizable moieties:

  • Thiophene-2-carboxylic acid group: A relatively strong organic acid with a pKa of approximately 3.5.

  • 3-Nitrophenyl sulfamoyl group: A weakly acidic sulfonamide (pKa ~7.5–8.0), further polarized by the electron-withdrawing nitro group.

In RP-HPLC, the ionization state of the analyte dictates its hydrophobicity and, consequently, its retention time[1]. Operating the mobile phase at a pH close to the carboxylic acid's pKa (pH 3.5) results in a 50/50 equilibrium of ionized and unionized species[1]. This mixed population causes severe peak splitting, peak broadening, and unpredictable retention time drift[2].

To force the molecule into a single, highly hydrophobic unionized state, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the lowest pKa[3]. Therefore, a highly controlled acidic mobile phase (pH 2.0) is the foundational requirement for this assay.

HPLC_Workflow Step1 1. Structural Analysis pKa ~3.5 (COOH), ~7.5 (Sulfonamide) Step2 2. Mobile Phase Selection Target pH 2.0 (0.1% TFA) to suppress ionization Step1->Step2 Step3 3. Stationary Phase End-capped C18 to block silanol interactions Step2->Step3 Step4 4. Gradient Screening 5% to 95% MeCN over 15 mins Step3->Step4 Step5 5. System Suitability (SST) Validate retention drift & peak asymmetry Step4->Step5 Step6 6. Final Method Lock Set Column Temp to 30°C Step5->Step6

Logical workflow for RP-HPLC method development of acidic thiophene sulfonamides.

Troubleshooting & FAQs

Q1: Why is my retention time drifting earlier with each consecutive injection? A1: Retention time drift for carboxylic acids is almost always a symptom of inadequate buffer capacity or pH fluctuations. If the mobile phase pH rises above 2.5, the carboxylic acid begins to deprotonate into its ionized (carboxylate) form. Ionized species are highly polar and exhibit significantly less affinity for the hydrophobic C18 stationary phase, leading to a loss of expected retention[3]. Solution: Prepare fresh mobile phase daily to prevent the evaporation of volatile acidic modifiers[4]. Utilize 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in both the aqueous and organic phases to ensure the pH remains locked at ~2.0 throughout the entire gradient.

Q2: I have adjusted the pH to 2.0, but I am still seeing a pronounced tailing factor (Tf > 1.8). What is the mechanism behind this, and how can I fix it? A2: Peak tailing at low pH is driven by secondary interactions. While the low pH protonates the analyte, it also interacts with unreacted, activated silanols (Si-OH) on the silica backbone of the column[3]. The highly polar sulfonamide group and the electron-rich nitro group can induce strong hydrogen bonding with these silanols[2]. Solution: Switch to a high-density, fully end-capped C18 column or a specialized column with low silanol activity (e.g., Newcrom R1 or Gemini-NX)[3][5]. Additionally, increasing the column compartment temperature to 30°C–40°C enhances mass transfer kinetics, which sharply reduces tailing.

Q3: How do I resolve co-elution between the target compound and its synthetic precursor, thiophene-2-carboxylic acid? A3: Thiophene-2-carboxylic acid lacks the bulky, hydrophobic 3-nitrophenyl sulfamoyl group, making it significantly more polar. Under reversed-phase conditions, it will naturally elute much earlier than the target compound[6]. If co-elution is occurring, your initial gradient is too strong (too high % organic modifier). Solution: Start the gradient at a lower organic composition (e.g., 5% Acetonitrile) and employ a shallower gradient slope (e.g., 2% increase per minute). Acetonitrile is preferred over methanol here, as its π−π interaction capabilities provide superior selectivity for aromatic thiophene rings[7].

Quantitative Data: Impact of pH on Retention

The following table summarizes the causal relationship between mobile phase pH, the ionization state of the analyte, and the resulting chromatographic performance.

Mobile Phase pHPrimary AdditiveAnalyte Ionization StateExpected Retention Time (min)Peak Asymmetry (Tf)Chromatographic Outcome
2.0 0.1% TFAFully Unionized12.41.05Optimal retention, sharp peak
2.7 0.1% Formic Acid>90% Unionized11.81.20Acceptable, slight broadening
3.5 10mM Amm. Acetate~50% Ionized (Equilibrium)8.2> 2.50Severe peak splitting / tailing
6.8 10mM PhosphateFully Ionized3.11.15Poor retention (elutes near void)

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, implement the following self-validating methodology. This protocol builds in System Suitability Testing (SST) to ensure the system proves its own stability before any sample data is collected.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas. Causality Check: Adding TFA to both phases ensures the pH remains constant at ~2.0 during gradient elution, preventing baseline drift.

Step 2: System Equilibration & Blank Validation

  • Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size). Set the column oven to 35°C.

  • Pump Mobile Phase A and B at a 95:5 ratio at 1.0 mL/min until the baseline is completely stable (approx. 20 column volumes).

  • Self-Validation: Inject 10 µL of the sample diluent (Blank). Evaluate the chromatogram to ensure no ghost peaks elute at the expected retention time of the analyte.

Step 3: System Suitability Testing (SST)

  • Prepare a 50 µg/mL reference standard of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid in 50:50 Water:Acetonitrile.

  • Perform five consecutive 10 µL injections using a gradient of 5% B to 95% B over 15 minutes.

  • Self-Validation: Calculate the Relative Standard Deviation (RSD) for the retention time and peak area. The system is only validated for sample analysis if the RT drift is < 1.0% and the Peak Tailing factor (Tf) is ≤ 1.5.

Step 4: Sample Analysis

  • Inject prepared experimental samples.

  • Bracket the samples by injecting a reference standard every 10 injections to continuously validate that retention time drift has not occurred due to column fouling.

References

  • Role of pKa in Reverse Phase HPLC Method Development Source: PharmaGuru URL:[Link]

  • HPLC METHOD DEVELOPMENT - A REVIEW Source: Suresh Gyan Vihar University URL:[Link]

  • Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • Using pH-LC to Control Selectivity of Acidic and Basic Compounds on Gemini-NX Source: Chromatography Online URL:[Link]

  • 2-Thiophenecarboxylic acid HPLC Method Source: SIELC Technologies URL:[Link]

  • Multi-Residue Determination of Sulfonamide and Quinolone Residues by High Performance Liquid Chromatography-Tandem Mass Spectrometry Source: Journal of Food and Drug Analysis URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Inhibitory Potency of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid

This guide provides a comprehensive framework for evaluating the inhibitory potency (IC50) of the novel compound 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid. Due to the compound's structural motifs—specifical...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the inhibitory potency (IC50) of the novel compound 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid. Due to the compound's structural motifs—specifically the thiophene-sulfonamide core—it holds potential as an inhibitor of key enzyme families implicated in disease, such as carbonic anhydrases and protein kinases.[1][2][3][4]

This document outlines the scientific rationale for target selection, provides detailed protocols for robust IC50 determination, and presents a standardized format for comparing the efficacy of this novel compound against established reference drugs. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a clear interpretation of the comparative data.

Rationale for Target Selection and Reference Compounds

The chemical structure of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid, a sulfonamide derivative, suggests potential inhibitory activity against two major classes of enzymes: Carbonic Anhydrases (CAs) and Protein Kinases.

  • Carbonic Anhydrases (CAs): Sulfonamides are a classic and potent class of CA inhibitors.[5][6] The deprotonated sulfonamide group coordinates with the zinc ion in the enzyme's active site, disrupting its catalytic activity.[5] CA isoforms, particularly the tumor-associated CA IX, are crucial for pH regulation in hypoxic cancer cells and represent a key therapeutic target.[5][7]

  • Protein Kinases: Certain sulfonamide-containing compounds have been shown to act as ATP-competitive inhibitors of protein kinases.[1] The PIM-1 kinase, a serine/threonine kinase, is a proto-oncogene involved in cell proliferation and survival, making it an important target in oncology research.[8][9]

Based on this rationale, we propose a dual-pronged investigation against CA IX and PIM-1 Kinase, utilizing well-characterized reference inhibitors for a direct and meaningful comparison of potency.

TargetRationaleReference Drug(s)
Carbonic Anhydrase IX (CA IX) A primary target for sulfonamides; implicated in tumor metabolism and pH regulation.[5][7]Acetazolamide: A widely used, potent CA inhibitor.[10][11] SLC-0111 (U-104): A potent and selective inhibitor of tumor-associated CA IX and XII.[6][10]
PIM-1 Kinase An oncogenic serine/threonine kinase; a potential target for novel ATP-competitive inhibitors.[8][9]SMI-4a: A potent and selective PIM-1 inhibitor.[12] SGI-1776: A potent, ATP-competitive inhibitor of PIM-1.[12][13]

Comparative IC50 Data Summary (Hypothetical Data for Illustration)

The following table structure should be used to summarize the experimentally determined IC50 values. Data should be presented as the mean ± standard deviation from at least three independent experiments.

CompoundTargetIC50 (nM)
3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid CA IX [Experimental Value]
Acetazolamide (Reference)CA IX30.0 ± 4.5[10]
SLC-0111 (Reference)CA IX45.1 ± 5.2 (Ki)[10]
3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid PIM-1 Kinase [Experimental Value]
SMI-4a (Reference)PIM-1 Kinase17.0 ± 3.1[12]
SGI-1776 (Reference)PIM-1 Kinase7.0 ± 1.5[13]

Experimental Protocols

To ensure a self-validating and rigorous comparison, the test compound and reference drugs must be evaluated in parallel using identical assay conditions.

Protocol for Carbonic Anhydrase IX Inhibition Assay (Colorimetric)

This protocol is adapted from standard methodologies for measuring the esterase activity of CA enzymes.[14][15] The principle relies on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.

A. Reagent Preparation:

  • CA Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[14]

  • CA IX Enzyme Solution: Recombinant human CA IX prepared in CA Assay Buffer to a final concentration optimized for a linear reaction rate (e.g., 10-20 nM).[5][14]

  • Substrate Solution: 3 mM p-nitrophenyl acetate (pNPA) prepared fresh daily by dissolving in a minimal volume of acetonitrile and diluting with CA Assay Buffer.[14]

  • Compound Dilutions: Prepare a 10-point serial dilution of the test compound and reference inhibitors (Acetazolamide, SLC-0111) in DMSO, followed by a further dilution in CA Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[15]

B. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank Wells: 190 µL Assay Buffer.

    • Enzyme Control (100% Activity): 180 µL Assay Buffer + 10 µL CA IX enzyme.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL CA IX enzyme + 10 µL of diluted compound/reference.

  • Pre-incubation: Add the enzyme and inhibitor solutions to the plate. Mix gently and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[15][16]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells (final volume = 200 µL).

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature, taking readings every 60 seconds.

C. Data Analysis:

  • Calculate the rate of reaction (V = ΔAbs/min) from the linear portion of the kinetic curve for each well.

  • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[17]

Diagram: Workflow for CA IX Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test & Ref. Compounds A1 Add Enzyme & Inhibitors to 96-well Plate P1->A1 P2 Prepare CA IX Enzyme and pNPA Substrate P2->A1 A2 Pre-incubate (15 min, RT) A1->A2 A3 Initiate with pNPA A2->A3 A4 Kinetic Read (Abs @ 405 nm) A3->A4 D1 Calculate Reaction Rates (ΔAbs/min) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Non-linear Regression (Dose-Response Curve) D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for determining IC50 values in the CA IX enzymatic assay.

Protocol for PIM-1 Kinase Inhibition Assay (Luminescent)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9] The ADP is converted to ATP, which generates a luminescent signal via luciferase.

A. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9][16]

  • PIM-1 Enzyme Solution: Recombinant human PIM-1 kinase diluted in Kinase Buffer to an optimized concentration (e.g., 1-5 ng/reaction).

  • Substrate/ATP Mix: Prepare a 2X solution containing a suitable PIM-1 substrate (e.g., a peptide derived from BAD or S6Ktide) and ATP in Kinase Buffer.[16][18] The final ATP concentration should be at or near its Km for PIM-1.

  • Compound Dilutions: Prepare serial dilutions of the test compound and reference inhibitors (SMI-4a, SGI-1776) in DMSO, followed by dilution in Kinase Buffer.

B. Assay Procedure (384-well plate format):

  • Plate Setup: Add 1 µL of diluted compound/reference or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 2 µL of the PIM-1 enzyme solution to each well. Incubate for 10 minutes at room temperature.[16]

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well (final volume = 5 µL).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[9][16]

  • ADP Detection (Part 1): Stop the reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]

  • ADP Detection (Part 2): Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[9]

  • Signal Measurement: Measure luminescence using a plate reader.

C. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting with a non-linear regression model.

Diagram: PIM-1 Kinase Signaling and Inhibition

cluster_pathway PIM-1 Pro-Survival Pathway cluster_inhibition Mechanism of Inhibition PIM1 PIM-1 Kinase BAD BAD PIM1->BAD phosphorylates (inactivates) BclXL Bcl-xL BAD->BclXL inhibits Apoptosis Apoptosis BclXL->Apoptosis inhibits Inhibitor 3-[(3-Nitrophenyl)sulfamoyl] thiophene-2-carboxylic acid Inhibitor->PIM1 inhibits

Caption: Simplified PIM-1 signaling pathway and the site of therapeutic intervention.

Conclusion

This guide provides the necessary framework to rigorously assess the inhibitory potential of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid against two high-value therapeutic targets, CA IX and PIM-1 kinase. By adhering to these detailed protocols and performing direct comparisons against validated reference compounds, researchers can generate high-quality, reproducible data. The resulting IC50 values will provide a clear, quantitative measure of the compound's potency, forming a critical foundation for any further preclinical development and structure-activity relationship (SAR) studies.

References

  • Lin, Y. T., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology. [Online] Available at: [Link]

  • Ben-etez, D., et al. (2004). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Ahmad, I., et al. (2018). Therapeutic importance of synthetic thiophene. Journal of Taibah University Medical Sciences. [Online] Available at: [Link]

  • Wang, Y., et al. (2014). Discovery and Identification of PIM-1 Kinase Inhibitors Through a Hybrid Screening Approach. PLoS ONE. [Online] Available at: [Link]

  • Rutkauskas, K., et al. (2019). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget. [Online] Available at: [Link]

  • Adooq Bioscience. Pim pathway | Pim inhibitors. [Online] Available at: [Link]

  • Villar, R., et al. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry. [Online] Available at: [Link]

  • Angeli, A., et al. (2019). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Online] Available at: [Link]

  • Sharma, P., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.
  • Al-Warhi, T., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Journal of Biomolecular Structure and Dynamics. [Online] Available at: [Link]

  • ResearchGate. (2023). Synthesis of thiophenes having the biologically active sulfonamide... [Online] Available at: [Link]

  • BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Online] Available at: [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Online] Available at: [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Online] Available at: [Link]

  • ResearchGate. (2020). Cytotoxicity of thiophene derivatives. (A) IC 50 of the thiophene... [Online] Available at: [Link]

  • Lee, J., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. [Online] Available at: [Link]

  • ResearchGate. (2021). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. [Online] Available at: [Link]

  • PubChem. 3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2021). Table S1. Experimental binding free energy converted from IC50 values (kcal/mol). [Online] Available at: [Link]

  • Szymańska, P. & Kaczmarek, Ł. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology. [Online] Available at: [Link]

Sources

Comparative

Comparative Efficacy Guide: 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic Acid and Structural Analogs as AmpC β-Lactamase Inhibitors

Executive Summary & Mechanistic Rationale Bacterial expression of AmpC β-lactamase is a primary and widespread resistance mechanism against β-lactam antibiotics, including penicillins and third-generation cephalosporins[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Bacterial expression of AmpC β-lactamase is a primary and widespread resistance mechanism against β-lactam antibiotics, including penicillins and third-generation cephalosporins[1]. A critical flaw in traditional β-lactamase inhibitors (such as clavulanate and cefoxitin) is their structural reliance on the β-lactam ring. Exposure to these compounds triggers the Gram-negative peptidoglycan (PG) recycling pathway—specifically via AmpG permeases and the AmpR transcriptional regulator—which paradoxically leads to the massive up-regulation of AmpC expression[2].

To circumvent this resistance mechanism, drug development has pivoted toward non-β-lactam competitive inhibitors that neutralize the enzyme without inducing its expression[3]. The discovery of the thiophene-2-carboxylic acid chemotype provided a promising scaffold. While the initial lead compound, 3-[(4-chloroanilino)sulfonyl]thiophene-2-carboxylic acid, exhibited only modest efficacy[4], structure-based optimization led to 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid (NST, Compound 10) . This specific analog achieved a 26-fold improvement in binding affinity and successfully reversed ceftazidime resistance in bacterial pathogens without triggering enzyme up-regulation[1].

Pathway Visualization: Evasion of Enzyme Induction

AmpC_Pathway BL β-Lactam Antibiotics PG Peptidoglycan Recycling (AmpG/AmpR) BL->PG Triggers Resist Antibiotic Hydrolysis BL->Resist Targeted by AmpC_Exp AmpC β-Lactamase Expression PG->AmpC_Exp Induces AmpC_Enz AmpC Enzyme (Active) AmpC_Exp->AmpC_Enz Produces AmpC_Enz->Resist Catalyzes NST NST Analogs (Non-β-Lactam) NST->PG Evades Detection NST->AmpC_Enz Competitive Inhibition

Fig 1. Mechanism of AmpC induction by β-lactams vs. evasion by non-β-lactam NST analogs.

Comparative Efficacy & Structure-Activity Relationship (SAR)

The efficacy of the thiophene-2-carboxylic acid chemotype relies on its ability to mimic the carboxylate group of the β-lactam ring to anchor into the active site, while optimizing peripheral ring interactions.

Quantitative Data Presentation

Table 1: Comparative Efficacy of Thiophene-2-Carboxylic Acid Analogs against AmpC

CompoundStructural ModificationKi (μM)Fold Improvement vs LeadPDB ID
Lead (Compound 1) 3-[(4-chloroanilino)sulfonyl]26BaselineN/A
NST (Compound 10) 3-[(3-Nitrophenyl)sulfamoyl]126x1XGI
Compound 4 3-[(4-carboxybenzyl)sulfamoyl] (1-carbon spacer)181.4x4JXS
Compound 5 3-{[2-(4-carboxyphenyl)ethyl]sulfamoyl} (2-carbon spacer)261.0x4JXV
Compound 6 3-{[3-(4-carboxyphenyl)propyl]sulfamoyl} (3-carbon spacer)191.3x4JXW
Causality in SAR Design
  • The Nitro Substitution (NST/Compound 10): Replacing the para-chloro group of the lead with a meta-nitro group drastically improved affinity (Ki = 1 μM)[1]. Crystallographic data reveals that the 3-nitro group forms superior electrostatic and steric interactions within the AmpC active site, locking the rigid thiophene-phenyl scaffold into a thermodynamically optimal conformation[5].

  • Carbon Spacer Extensions (Compounds 4-6): Hendershot et al. hypothesized that extending the distance between the integral thiophene ring and the terminal benzene ring would allow the molecule to capture additional binding energy from residues at the edge of the active site[4]. However, extending the spacer by 1, 2, or 3 carbons yielded Ki values of 18 μM, 26 μM, and 19 μM, respectively[6]. The causality here is driven by conformational entropy: the entropic penalty incurred by the highly flexible carbon linkers completely offset any enthalpic gains from new edge interactions, rendering the extended analogs no more effective than the rigid lead[7].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of these analogs must rely on a self-validating system that couples in vitro kinetics with cellular efficacy, explicitly controlling for false positives.

Workflow Step1 1. Analog Synthesis (Thiophene-2-carboxylic acid core) Step2 2. Enzyme Kinetics (CENTA Assay) Determine Ki & Rule out Aggregation Step1->Step2 In Vitro Screening Step3 3. X-ray Crystallography Define Active Site Interactions Step2->Step3 Structural Validation Step4 4. Cell Culture Synergy Reverse Ceftazidime Resistance Step2->Step4 Biological Efficacy

Fig 2. Self-validating experimental workflow for evaluating AmpC β-lactamase inhibitors.

Protocol A: In Vitro Enzyme Kinetics & Aggregation Counter-Screen

Objective: Quantify competitive inhibition (Ki) while ruling out false-positive inhibition caused by colloidal aggregation.

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer, pH 7.0.

  • Enzyme Incubation: Dilute purified AmpC β-lactamase to a final concentration of 1 nM. Incubate the enzyme with the thiophene-2-carboxylic acid analog at varying concentrations (e.g., 0.1 to 100 μM) for 5 minutes at room temperature to allow complex formation[8].

  • Reaction Initiation: Add CENTA (a chromogenic cephalosporin substrate) to a final concentration of 92 μM[8].

  • Spectrophotometry: Monitor the continuous change in absorbance to calculate the initial velocity of substrate hydrolysis.

  • Self-Validation (Detergent Test): Repeat the assay in the presence of 0.01% Triton X-100. If the compound is a true classical competitive inhibitor (like NST), the Ki remains constant. If the compound is a colloidal aggregator, the detergent will reverse the inhibition, exposing a false positive[8].

Protocol B: Cell Culture Synergy & Induction Evasion Assay

Objective: Verify that the non-β-lactam inhibitor reverses antibiotic resistance without triggering the AmpG/AmpR induction pathway.

  • Bacterial Culture: Inoculate AmpC-expressing pathogenic strains (e.g., E. cloacae or P. aeruginosa) in Mueller-Hinton broth.

  • Synergy Testing: Perform standard broth microdilution using ceftazidime alone and in combination with the NST analog to determine the Minimum Inhibitory Concentration (MIC) shift[1].

  • Expression Profiling: Treat a parallel culture with the inhibitor alone. Harvest the cells during the exponential growth phase and extract total RNA.

  • RT-qPCR Validation: Quantify ampC mRNA transcripts. A successful non-β-lactam inhibitor will show baseline ampC expression, proving it successfully evades the PG recycling induction pathway that typically defeats traditional inhibitors[3].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid

For professionals engaged in pharmaceutical research and drug development, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardsh...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in pharmaceutical research and drug development, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed operational plan for the proper disposal of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol has been developed by extrapolating data from its constituent functional groups: an aromatic nitro group, a sulfonamide, and a thiophene carboxylic acid. This approach ensures a conservative and safety-first methodology.

Hazard Assessment: A Functional Group Analysis

Understanding the chemical nature of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid is critical to appreciating the necessity of the disposal procedures outlined below. The molecule's potential hazards are a composite of its key structural features.

  • Aromatic Nitro Compounds: The nitrophenyl group is a significant source of potential hazards. Aromatic nitro compounds are known for their toxicity and potential reactivity.[1][2] They should be handled with care, and their waste must be segregated from incompatible materials, particularly strong reducing agents.[2]

  • Sulfonamides: As a sulfonamide, this compound is part of a class of substances often used as antibiotics.[3][4] The primary environmental concern with sulfonamide waste is its potential to contribute to the development of antibiotic resistance in ecosystems if not properly managed and degraded.[4]

  • Thiophene Derivatives: The thiophene ring, a sulfur-containing heterocycle, suggests that combustion may produce toxic fumes of sulfur oxides.[5] Thiophene itself is considered harmful and an irritant, warranting careful handling of any derivatives.[6]

  • Carboxylic Acid: The carboxylic acid group makes the compound acidic, requiring segregation from basic and reactive materials.

Given these characteristics, all waste containing this compound—including neat material, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste.[6]

Quantitative Data and Safety Summary

The following table summarizes key hazard information and procedural guidelines extrapolated from analogous compounds and general chemical safety principles.

ParameterGuideline & Rationale
Waste Classification Hazardous Chemical Waste. This classification is based on the combined potential toxicity of the nitroaromatic group, the environmental risks of the sulfonamide, and the irritant nature of the thiophene moiety.[1][3][6]
EPA Waste Codes (Potential) D001 (Ignitability, if in a flammable solvent), D002 (Corrosivity, due to the carboxylic acid), D003 (Reactivity, a possibility with nitro compounds). The specific codes must be determined by the generator in accordance with RCRA regulations.[7][8]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Strong Reducing Agents.[2][9] Mixing with these can cause vigorous and dangerous reactions.
Primary Disposal Method Licensed Hazardous Waste Incineration. This is the recommended method to ensure complete destruction of the compound, preventing environmental release.[1][3]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields or face shield, and a laboratory coat are mandatory.[1][5] All handling of solid material or solutions should occur in a certified chemical fume hood.[3]

Step-by-Step Disposal Protocol

The recommended disposal method for 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid is through a licensed chemical waste disposal service.[1] Discharging this chemical into sewer systems is strictly prohibited.[10]

Step 1: Personal Protective Equipment (PPE)

Before handling any waste material, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles. A face shield is recommended if there is a risk of splashing.[1]

  • Skin Protection: Use chemical-resistant nitrile gloves and a lab coat.[5]

  • Respiratory Protection: All waste handling and consolidation should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of any dust or vapors.[3]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[11][12]

  • Do Not Mix: Never mix waste containing 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid with other chemical waste streams, especially incompatible materials like strong bases or oxidizing agents.[1][13]

  • Solid Waste: Collect unused solid compound, contaminated weigh boats, and disposable labware (e.g., pipette tips) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, leak-proof hazardous waste container. The first rinse of any glassware that held the compound must also be collected as hazardous waste.[11]

  • Contaminated PPE: Dispose of gloves and other contaminated disposable PPE in a designated hazardous waste bag.[6]

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the EPA and OSHA and are essential for safe handling and disposal.[8][14]

  • Container Selection: Use a sturdy, leak-proof container made of a material chemically compatible with the waste.[11][15] For solid waste, a high-density polyethylene (HDPE) container is suitable.[6] The original reagent bottle can be used if it is in good condition.[16]

  • Labeling: The container must be clearly labeled with a completed EHS Hazardous Waste Label.[11] The label must include:

    • The words "Hazardous Waste."[1]

    • The full chemical name: "3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid."

    • An accurate list of all constituents and their approximate percentages.

    • The date waste was first added (the "accumulation start date").[8]

    • The relevant hazard classifications (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][17]

  • Location: The SAA should be under the direct control of laboratory personnel.[15]

  • Containment: Keep the sealed waste container in secondary containment to prevent spills.[11][12]

  • Segregation: Ensure the container is stored away from incompatible chemicals.[17]

  • Closure: Waste containers must be kept securely closed at all times, except when adding waste.[7][11]

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals to ensure regulatory compliance.

  • Contact EHS: Follow your institution's established procedures, which typically involve contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][13]

  • Documentation: Provide the EHS office or licensed contractor with all necessary information about the waste. Maintain a detailed record of the waste generated and all paperwork provided by the disposal service for compliance.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid.

Caption: Disposal workflow for hazardous chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and notify your laboratory supervisor and EHS.[11]

  • Containment: If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[6][13] Avoid generating dust.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]

By adhering to this comprehensive disposal guide, researchers can ensure the safe management of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid, protecting themselves, their colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • Chemically hazardous waste. Environmental Science Center - The University of Tokyo. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Management Guidelines. Princeton University Environmental Health and Safety. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MCF Environmental Services. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • The Laboratory Standard. The University of Tennessee Health Science Center Office of Clinical and Research Safety. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • 3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. Edited by Jim C. Spain, Joseph B. Hughes, Hans-Joachim Knackmuss. [Link]

  • 3-[(4-NITROBENZYL)SULFANYL]-2-THIOPHENECARBOXYLIC ACID — Chemical Substance Information. NextSDS. [Link]

  • Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. PubMed, National Center for Biotechnology Information. [Link]

Sources

Handling

Personal protective equipment for handling 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid

Operational Safety and Handling Guide: 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid As a specialized research chemical, 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid (CAS: 850635-41-5) presents a com...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid

As a specialized research chemical, 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid (CAS: 850635-41-5) presents a complex toxicological profile. Because its specific hazards have not been exhaustively characterized in human models, standard laboratory safety dictates that it must be handled as a high-hazard active pharmaceutical ingredient (API)[1].

To build a secure and self-validating safety culture in your laboratory, this guide moves beyond basic compliance. We detail the fundamental causality behind each safety requirement, ensuring that your team understands why specific Personal Protective Equipment (PPE) and engineering controls are non-negotiable.

Hazard Identification & Mechanistic Causality

The hazard profile of this compound is driven by three distinct reactive moieties, each requiring specific defensive strategies:

  • Nitroaromatic Group (3-Nitrophenyl): Nitroaromatic compounds are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (skin barrier)[2]. Once systemically absorbed, they undergo enzymatic reduction to reactive nitroso intermediates. This process generates Reactive Oxygen Species (ROS) and oxidizes hemoglobin to methemoglobin, severely impairing oxygen transport (methemoglobinemia)[2].

  • Sulfonamide Linkage: Sulfonamides are notorious for their potential to act as haptens. If inhaled as a fine powder, they can bind to endogenous proteins in the respiratory tract, triggering immune-mediated hypersensitivity and long-term sensitization[3].

  • Thiophene-2-carboxylic Acid: The acidic nature of this moiety acts as a localized irritant to mucous membranes, eyes, and the respiratory tract, exacerbating the absorption of the other toxic functional groups[4].

ToxicityMechanism Exposure Dermal/Inhalation Exposure Nitro Nitroaromatic Moiety Enzymatic Reduction Exposure->Nitro Sulfonamide Sulfonamide Moiety Protein Binding Exposure->Sulfonamide ROS Reactive Oxygen Species (ROS) Nitro->ROS MetHb Methemoglobinemia (Hypoxia) Nitro->MetHb Allergy Haptenization (Sensitization) Sulfonamide->Allergy DNA DNA Damage (Mutagenesis) ROS->DNA

Fig 1. Mechanistic pathway of nitroaromatic and sulfonamide toxicity following exposure.

Quantitative Safety Data & PPE Specifications

The following table summarizes the quantitative thresholds for engineering controls and the exact specifications for required PPE.

Table 1: Quantitative Hazard & Control Specifications

Protection ParameterSpecification / ThresholdCausal Rationale
Fume Hood Velocity > 100 feet/minute (0.5 m/s)Ensures absolute containment of aerosolized sulfonamide powders during weighing to prevent inhalation sensitization[3].
Hand Protection ≥ 15 mil (0.38 mm) Neoprene or ButylStandard latex or thin nitrile offers insufficient resistance against highly lipophilic nitroaromatics. Double-gloving is mandatory[3][5].
Eye/Face Protection ANSI Z87.1 Goggles + Face ShieldPrevents ocular absorption of the carboxylic acid irritant during solvent addition/splashes[4][5].
Respiratory (Backup) NIOSH N95/P100 + OV CartridgeRequired only if fume hood face velocity drops below 100 fpm or during major spill cleanups[6].
Fire Evacuation 800-meter radiusCombustion of this compound releases highly toxic NOx and SOx gases[7].

Standard Operating Procedures (SOP): Handling & Solubilization

To ensure trustworthiness, this protocol is designed as a self-validating system : you must verify the success of the previous step before proceeding to the next.

HandlingWorkflow Start Risk Assessment & PPE Donning Hood Transfer to Fume Hood Start->Hood Weigh Weighing via Closed System Hood->Weigh Solvent Solvent Addition (e.g., DMSO) Weigh->Solvent Spill Spill Detected? Solvent->Spill Clean Spill Protocol: Absorb & Neutralize Spill->Clean Yes Store Seal & Store (2-8°C, Dark) Spill->Store No Waste Dispose as Hazardous Waste Clean->Waste Store->Waste Post-Experiment

Fig 2. Self-validating operational workflow for handling and solubilizing the compound.

Protocol 1: Safe Weighing and Solubilization

Note: Dimethyl sulfoxide (DMSO) is frequently used to solubilize complex organic acids. However, DMSO acts as a chemical "Trojan Horse," rapidly penetrating gloves and skin while carrying dissolved toxicants directly into the bloodstream[8]. Extreme caution is required.

  • Step 1: Engineering Control Validation. Turn on the chemical fume hood. Validation Check: Read the digital anemometer to confirm the face velocity is >100 fpm before opening the chemical storage cabinet[3].

  • Step 2: PPE Donning. Put on a flame-retardant lab coat. Don standard nitrile gloves (inner layer), followed by heavy-duty 15-mil Neoprene or Butyl gloves (outer layer)[5]. Don ANSI Z87.1 safety goggles.

  • Step 3: Static Mitigation. Wipe the exterior of the chemical vial and the weighing spatula with an anti-static cloth. Causality: Dry sulfonamide powders are prone to static cling, which can cause sudden aerosolization when the vial is opened[4].

  • Step 4: Closed-System Weighing. Tare an anti-static weigh boat. Carefully transfer the powder. Validation Check: Ensure no powder has adhered to the outer gloves. If it has, immediately remove and replace the outer gloves.

  • Step 5: Solubilization. If using DMSO or DMF, add the solvent slowly down the side of the receiving flask to prevent splashing. Cap the vial immediately.

  • Step 6: Decontamination. Wipe down the analytical balance and hood surface with a solvent-dampened cloth (e.g., 70% isopropanol), disposing of the cloth in a sealed hazardous waste bag[3].

Spill Response and Waste Disposal Plans

Protocol 2: Emergency Spill Response
  • Step 1: Evacuation & Assessment. If a dry powder spill occurs outside the fume hood, immediately evacuate the immediate area to prevent inhalation of aerosolized particles[5].

  • Step 2: Containment (Dry Spill). Do not sweep the powder, as friction will aerosolize the nitroaromatic dust. Instead, gently cover the spill with damp absorbent paper or use a specialized HEPA-filtered vacuum[3].

  • Step 3: Containment (Liquid Spill). If the compound is dissolved in a solvent, pour an inert absorbent (such as vermiculite or sand) around the perimeter of the spill, working inward to prevent spreading[4][5].

  • Step 4: Cleanup. Scoop the absorbed material using a non-sparking tool and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.

Waste Disposal Plan

Do not flush this compound or its solutions down the sink. Environmental toxicity is a major concern with aromatic amines and sulfonamides, as they persist in aquatic ecosystems and can decompose into carcinogenic byproducts[2].

  • Solid Waste: Seal all contaminated gloves, weigh boats, and paper towels in a biohazard/chemical waste bag.

  • Liquid Waste: Collect all solvent waste in a dedicated "Halogenated/Sulfur-Containing Organic Waste" carboy.

  • Final Disposal: Label clearly with the full chemical name and GHS hazard pictograms (Toxic, Irritant, Environmental Hazard). Transfer to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[4][9].

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem. 5

  • Personal protective equipment for handling Isoquinoline-8-sulfonamide. Benchchem. 9

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. 2

  • Glimepiride sulfonamide. AK Scientific, Inc.4

  • Technical Guide: Safety, Handling, and Data. Benchchem. 10

  • Sulfameter. Santa Cruz Biotechnology. 3

  • MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. Capot Chemical. 6

  • N-[3-(dimethylamino)propyl]-(perfluorobutane-1- sulfonamide) - Safety Data Sheet. Synquest Labs. 11

  • Occupational Health: The Soldier and the Industrial Base. Military Energetic Materials. 12

  • Pyrinuron (Vacor). Benchchem. 8

  • 3-Nitrophenol. Santa Cruz Biotechnology. 7

  • How a Nuclear Site Was Allowed to Poison Its Own Workers. CounterPunch.org. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid
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